Cas no 876149-58-5 (5-Bromo-2-(isoxazol-5-yl)phenol)
5-Bromo-2-(isoxazol-5-yl)phenol Chemical and Physical Properties
Names and Identifiers
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- Phenol, 5-bromo-2-(5-isoxazolyl)-
- 5-Bromo-2-(isoxazol-5-yl)phenol
- 876149-58-5
- 5-BROMO-2-(1,2-OXAZOL-5-YL)PHENOL
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- Inchi: 1S/C9H6BrNO2/c10-6-1-2-7(8(12)5-6)9-3-4-11-13-9/h1-5,12H
- InChI Key: YJGJGKRRLVASSN-UHFFFAOYSA-N
- SMILES: C1(O)=CC(Br)=CC=C1C1ON=CC=1
Computed Properties
- Exact Mass: 238.95819Da
- Monoisotopic Mass: 238.95819Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 46.3Ų
5-Bromo-2-(isoxazol-5-yl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B673930-10mg |
5-Bromo-2-(isoxazol-5-yl)phenol |
876149-58-5 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B673930-50mg |
5-Bromo-2-(isoxazol-5-yl)phenol |
876149-58-5 | 50mg |
$ 185.00 | 2022-06-06 | ||
| TRC | B673930-100mg |
5-Bromo-2-(isoxazol-5-yl)phenol |
876149-58-5 | 100mg |
$ 295.00 | 2022-06-06 | ||
| Enamine | BBV-40218954-1.0g |
5-bromo-2-(1,2-oxazol-5-yl)phenol |
876149-58-5 | 95% | 1.0g |
$1381.0 | 2022-12-10 | |
| Enamine | BBV-40218954-2.5g |
5-bromo-2-(1,2-oxazol-5-yl)phenol |
876149-58-5 | 95% | 2.5g |
$2860.0 | 2023-10-28 | |
| Enamine | BBV-40218954-5.0g |
5-bromo-2-(1,2-oxazol-5-yl)phenol |
876149-58-5 | 95% | 5.0g |
$3623.0 | 2022-12-10 | |
| Enamine | BBV-40218954-10.0g |
5-bromo-2-(1,2-oxazol-5-yl)phenol |
876149-58-5 | 95% | 10.0g |
$4555.0 | 2022-12-10 | |
| Enamine | BBV-40218954-1g |
5-bromo-2-(1,2-oxazol-5-yl)phenol |
876149-58-5 | 95% | 1g |
$1381.0 | 2023-10-28 | |
| Enamine | BBV-40218954-5g |
5-bromo-2-(1,2-oxazol-5-yl)phenol |
876149-58-5 | 95% | 5g |
$3623.0 | 2023-10-28 | |
| Enamine | BBV-40218954-10g |
5-bromo-2-(1,2-oxazol-5-yl)phenol |
876149-58-5 | 95% | 10g |
$4555.0 | 2023-10-28 |
5-Bromo-2-(isoxazol-5-yl)phenol Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 5-Bromo-2-(isoxazol-5-yl)phenol
Comprehensive Analysis of 5-Bromo-2-(isoxazol-5-yl)phenol (CAS No. 876149-58-5): Properties, Applications, and Research Insights
5-Bromo-2-(isoxazol-5-yl)phenol (CAS No. 876149-58-5) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a phenol core with a 5-bromo substituent and an isoxazole ring, making it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential as a kinase inhibitor scaffold and its role in antibacterial drug discovery, aligning with current trends in combating antibiotic resistance.
In recent years, the demand for heterocyclic building blocks like 5-Bromo-2-(isoxazol-5-yl)phenol has surged, driven by the need for novel small-molecule therapeutics. The compound's CAS No. 876149-58-5 is frequently searched in chemical databases, reflecting its importance in medicinal chemistry. Its structural motif is analogous to fragments found in FDA-approved drugs, such as COX-2 inhibitors, which explains its relevance in anti-inflammatory research. This connection to drug repurposing—a hot topic in AI-driven drug discovery—makes it a compelling subject for further study.
The isoxazole-phenol hybrid structure of this compound also exhibits intriguing photophysical properties, making it a candidate for organic electronics applications. With the rise of OLED materials and bioimaging probes, researchers are exploring its fluorescence characteristics. Computational studies suggest that the 5-bromo group enhances electron-withdrawing capacity, a feature critical for designing charge-transfer materials. These findings position CAS No. 876149-58-5 at the intersection of materials science and life sciences.
Synthetic protocols for 5-Bromo-2-(isoxazol-5-yl)phenol often involve palladium-catalyzed cross-coupling or cyclization reactions, methods widely discussed in green chemistry forums. Optimizing its production with catalyst recycling aligns with the pharmaceutical industry's push toward sustainable synthesis. Analytical techniques like HPLC purity analysis and NMR spectroscopy are essential for quality control, as impurities can affect downstream applications in high-throughput screening.
From a commercial perspective, suppliers list CAS No. 876149-58-5 under categories like pharmaceutical intermediates and research chemicals. Its pricing trends correlate with demand in preclinical development, particularly for neurodegenerative disease targets. Notably, patent filings mentioning this compound have increased since 2020, indicating its growing role in IP-protected drug formulations. This aligns with search engine data showing spikes in queries like "isoxazole phenol derivatives uses" and "brominated heterocycles suppliers."
In conclusion, 5-Bromo-2-(isoxazol-5-yl)phenol exemplifies how multifunctional heterocycles bridge diverse scientific domains. Its CAS No. 876149-58-5 serves as a keystone identifier for researchers exploring structure-activity relationships or material properties. As AI-assisted molecular design accelerates, compounds like this will remain pivotal in addressing global challenges—from infectious diseases to energy-efficient technologies—while adhering to safety and regulatory standards.
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